molecular formula C6H15NO2 B2736734 2-(2-Ethoxyethoxy)ethanamine CAS No. 23702-88-7

2-(2-Ethoxyethoxy)ethanamine

Cat. No.: B2736734
CAS No.: 23702-88-7
M. Wt: 133.191
InChI Key: KURRHYKFNUZCSJ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethanamine is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its applications in various chemical syntheses and industrial processes. The compound is characterized by the presence of an ethoxyethoxy group attached to an ethanamine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethoxy)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-(2-Ethoxyethoxy)ethanol with ammonia or an amine under appropriate conditions. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to remove impurities and achieve the desired concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The ethanamine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amines.

Scientific Research Applications

2-(2-Ethoxyethoxy)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Ethoxyethoxy)ethanamine exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethanamine
  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
  • 2-Methoxyethylamine
  • 2-(2-Aminoethoxy)ethanol

Uniqueness

2-(2-Ethoxyethoxy)ethanamine is unique due to its specific ethoxyethoxy group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-2-8-5-6-9-4-3-7/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURRHYKFNUZCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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